molecular formula C11H17N3O3 B1479100 2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098091-12-2

2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1479100
CAS No.: 2098091-12-2
M. Wt: 239.27 g/mol
InChI Key: VSXKEFGOPDIROE-UHFFFAOYSA-N
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Description

2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Properties

  • Optoelectronic Materials : DPP derivatives have been synthesized and explored for their photophysical properties, demonstrating potential as novel organic optoelectronic materials. Their absorption and emission bands show a red-shift with the increase in electron-donating strength, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaics (Zhang et al., 2014).
  • Electron Transport Layer : A novel DPP-based conjugated polyelectrolyte was synthesized for use as an electron transport layer in polymer solar cells, enhancing power conversion efficiency through improved energy alignment and electron extraction (Hu et al., 2015).

Photophysics and Nonlinear Optical Properties

  • Two-Photon Absorption : DPP derivatives have shown significant two-photon absorption cross-sections, making them candidates for applications in nonlinear optics and photodynamic therapy (Zadeh et al., 2015).

Synthetic Applications

  • Cycloaddition Reactions : DPP derivatives have been employed in cycloaddition reactions to synthesize tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones, highlighting the versatility of DPP cores in constructing complex heterocyclic structures (Medvedeva & Shikhaliev, 2016).

Polymer Science

  • Conjugated Polymers : The incorporation of DPP units into polymers has been explored for their optical and electronic properties. Such polymers show promise in fields ranging from organic electronics to sensor technology due to their high fluorescence quantum yield and tunable electronic properties (Zhang et al., 2010).

Biochemical Analysis

Biochemical Properties

2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein methyltransferases and glycosyltransferases, which are essential for post-translational modifications of proteins . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-kB inflammatory pathway, leading to reduced expression of pro-inflammatory cytokines . Additionally, it can induce apoptosis in certain cancer cell lines by activating caspase-3 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, particularly in pathways related to inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that its effects on cellular function can persist, although the intensity of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and function within the cell.

Properties

IUPAC Name

5-ethyl-2-[2-(methylamino)acetyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-3-14-10(16)7-5-13(9(15)4-12-2)6-8(7)11(14)17/h7-8,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXKEFGOPDIROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
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2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
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2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.